molecular formula C18H25N3O B4651272 5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B4651272
M. Wt: 299.4 g/mol
InChI Key: XGSRYCFCIYLEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a chemical compound that belongs to the class of tricyclic antidepressants. It is a potent inhibitor of serotonin and norepinephrine reuptake, which makes it an effective antidepressant. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the inhibition of serotonin and norepinephrine reuptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in an improvement in mood and a reduction in pain perception. The compound also has affinity for several other receptors, including histamine, muscarinic, and alpha-adrenergic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons. The compound has also been shown to increase the levels of cyclic adenosine monophosphate (cAMP), which is a second messenger that plays a role in the regulation of mood and pain perception.

Advantages and Limitations for Lab Experiments

The advantages of using 5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments include its potency, selectivity, and well-established mechanism of action. The compound has been extensively studied, and its effects are well-characterized. However, the limitations of using the compound include its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several future directions for the study of 5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of research is the development of more potent and selective analogs of the compound for the treatment of depression and chronic pain. Another direction is the investigation of the compound's potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, the compound's effects on neuroplasticity and neurogenesis are areas of interest for future research.

Scientific Research Applications

5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of depression, anxiety disorders, and chronic pain. The compound has also been investigated for its potential use in the treatment of neuropathic pain, post-traumatic stress disorder (PTSD), and obsessive-compulsive disorder (OCD).

properties

IUPAC Name

5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-3-4-7-18-12-20-10-17(2,16(18)22)11-21(13-18)15(20)14-6-5-8-19-9-14/h5-6,8-9,15H,3-4,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSRYCFCIYLEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-7-methyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 2
5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 3
5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 4
5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 5
5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 6
5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

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